1-benzoyl-4-nitrosopiperazine
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Overview
Description
1-benzoyl-4-nitrosopiperazine is an organic compound with the molecular formula C11H13N3O2 It contains a benzoyl group attached to a piperazine ring, which is further substituted with a nitroso group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-benzoyl-4-nitrosopiperazine can be synthesized through a multi-step process involving the following key steps:
Formation of 1-benzoylpiperazine: This step involves the reaction of piperazine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions.
Nitrosation: The resulting 1-benzoylpiperazine is then subjected to nitrosation using a nitrosating agent such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is carried out at low temperatures to ensure the selective formation of the nitroso group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-4-nitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like zinc powder in acetic acid or hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted piperazines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Zinc powder in acetic acid, hydrogen gas with palladium catalyst; reactions are performed under mild conditions.
Substitution: Amines, thiols; reactions are carried out in organic solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of 1-benzoyl-4-nitropiperazine.
Reduction: Formation of 1-benzoyl-4-aminopiperazine.
Substitution: Formation of various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
1-benzoyl-4-nitrosopiperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in biochemical assays to investigate enzyme interactions and inhibition.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain polymers and coatings.
Mechanism of Action
The mechanism of action of 1-benzoyl-4-nitrosopiperazine involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inhibition or modification. This interaction can disrupt normal cellular processes, making it a potential candidate for drug development. The benzoyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
1-benzoyl-4-nitrosopiperazine can be compared with other similar compounds, such as:
1-benzyl-4-nitrosopiperazine: Similar structure but with a benzyl group instead of a benzoyl group. It has different chemical reactivity and biological activity.
1-methyl-4-nitrosopiperazine: Contains a methyl group instead of a benzoyl group. It is less lipophilic and has different pharmacokinetic properties.
1-cyclopentyl-4-nitrosopiperazine: Contains a cyclopentyl group, leading to different steric and electronic effects.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its benzoyl group provides enhanced stability and lipophilicity, while the nitroso group offers unique reactivity for various applications.
Properties
CAS No. |
73742-55-9 |
---|---|
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.2 |
Purity |
95 |
Origin of Product |
United States |
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